molecular formula C20H15N3O B5396873 3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5396873
M. Wt: 313.4 g/mol
InChI Key: XBULJJWRPUAXCB-UHFFFAOYSA-N
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Description

3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, commonly known as BPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPO is a heterocyclic compound that consists of a pyridine ring and an oxadiazole ring, which are both fused to a biphenyl group. The unique structure of BPO makes it a versatile compound with various biological and chemical properties.

Mechanism of Action

The exact mechanism of action of BPO is not yet fully understood. However, studies have suggested that BPO may exert its biological effects through various mechanisms, including inhibition of protein kinase activity, induction of apoptosis, and inhibition of DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that BPO exhibits various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and modulation of various signaling pathways. BPO has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

BPO has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, BPO also has some limitations, including its low solubility in water, which may limit its use in aqueous solutions.

Future Directions

There are several future directions for research on BPO. One potential direction is the development of new synthetic methods for the preparation of BPO and its derivatives. Another potential direction is the investigation of the biological activity of BPO in various disease models, including cancer, infectious diseases, and inflammatory diseases. Additionally, the development of new drug delivery systems for BPO may improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of BPO can be achieved through various methods, including the reaction of 4-bromobiphenyl with 2-aminopyridine in the presence of copper powder and DMF (dimethylformamide). The reaction proceeds through a copper-catalyzed C-N cross-coupling reaction, followed by cyclization to form the oxadiazole ring. The final product is obtained through purification using column chromatography.

Scientific Research Applications

BPO has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. In material science, BPO has been used as a building block for the synthesis of various organic materials, such as conjugated polymers and dendrimers. In organic chemistry, BPO has been used as a versatile reagent for the synthesis of various heterocyclic compounds. In medicinal chemistry, BPO has been investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

properties

IUPAC Name

5-[(4-phenylphenyl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-22-20(23-24-19)18-7-4-12-21-14-18/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBULJJWRPUAXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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